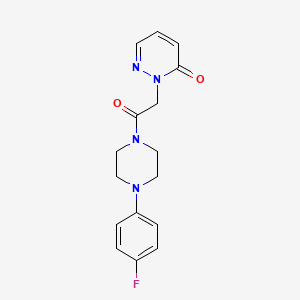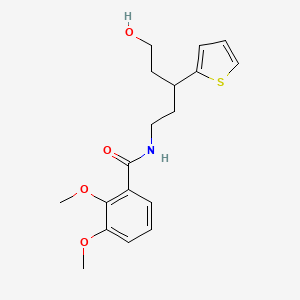
N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2,3-dimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2,3-dimethoxybenzamide” is a chemical compound that contains a benzamide group, a thiophene group, and a hydroxy group. Benzamides are a class of compounds containing a benzene ring and an amide group. Thiophene is a five-membered heterocyclic compound with a sulfur atom. The hydroxy group (-OH) is a functional group consisting of a hydrogen atom covalently bonded to an oxygen atom .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of the appropriate benzoyl chloride with the corresponding amine to form the benzamide. The thiophene and hydroxy groups could be introduced through further reactions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzamide group, a thiophene group, and a hydroxy group. The exact structure would depend on the positions of these groups on the molecule .Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the presence of the benzamide, thiophene, and hydroxy groups. For example, the hydroxy group could potentially undergo reactions such as esterification or oxidation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the hydroxy group could potentially make the compound more polar and increase its solubility in water .科学的研究の応用
Histone Deacetylase Inhibition and Anticancer Potential
N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2,3-dimethoxybenzamide and its derivatives have been studied for their potential as histone deacetylase (HDAC) inhibitors. These compounds exhibit inhibitory activity against HDAC enzymes, which is significant for cancer treatment strategies. For example, the thiophene substituted derivative showed potent antiproliferative activity against human colon carcinoma and non-small cell lung cancer cell lines, inducing cell-cycle arrest at the G2 phase (Jiao et al., 2009). Another study indicated that a similar compound exhibited better HDAC inhibition activities than SAHA, a standard HDAC inhibitor, especially against breast cancer cells, suggesting potential as a therapeutic agent for human breast cancer (Feng et al., 2011).
Molecular Structure and Interaction Analysis
Research has also focused on understanding the molecular structure and intermolecular interactions of similar compounds. For instance, a study on the molecular structure of N-3-hydroxyphenyl-4-methoxybenzamide, a related compound, through single crystal X-ray diffraction and DFT calculations, provided insights into the impact of intermolecular interactions on molecular geometry. Such studies are crucial for the rational design of drugs and understanding their behavior at the molecular level (Karabulut et al., 2014).
Corrosion Inhibition
Another interesting application of similar compounds is in the field of corrosion inhibition. Methoxy-substituted phenylthienyl benzamidines, which share structural similarities, have been studied for their effectiveness as corrosion inhibitors for carbon steel in hydrochloric acid medium. Such compounds' ability to form protective layers on metal surfaces demonstrates their potential in industrial applications (Fouda et al., 2020).
Antimicrobial Activity and Docking Studies
Additionally, derivatives of this compound have been explored for their antimicrobial properties. For example, certain thiophene-substituted benzamides have been subjected to antimicrobial evaluation and molecular docking studies, providing valuable information for the development of new antimicrobial agents (Talupur et al., 2021).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
N-(5-hydroxy-3-thiophen-2-ylpentyl)-2,3-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO4S/c1-22-15-6-3-5-14(17(15)23-2)18(21)19-10-8-13(9-11-20)16-7-4-12-24-16/h3-7,12-13,20H,8-11H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMURETCSZWNQJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NCCC(CCO)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2,3-dimethoxybenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

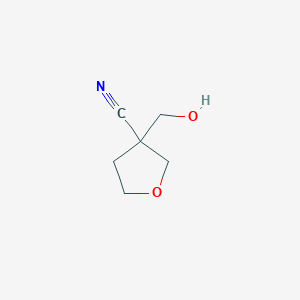
![N-[2-(2-Methylmorpholin-4-yl)-2-thiophen-2-ylethyl]but-2-ynamide](/img/structure/B2814713.png)
![2-furyl-N-({1-[2-(3-methylphenoxy)ethyl]benzimidazol-2-yl}methyl)carboxamide](/img/structure/B2814714.png)
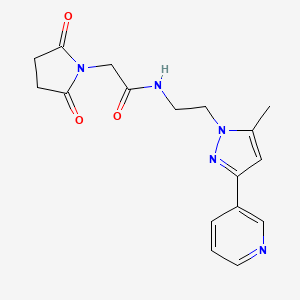
![N-(4-ethoxyphenyl)-2-[[3-(3-methylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2814716.png)
![N-(Benzo[d]thiazol-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2814718.png)
![2-Methyl-3-[[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2814719.png)
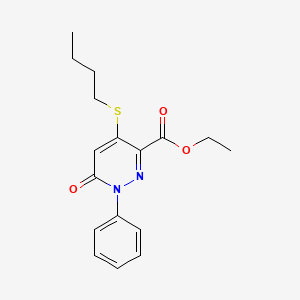
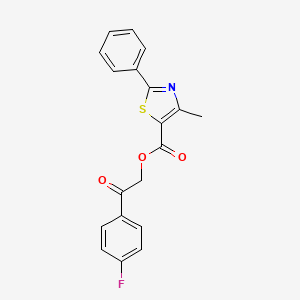
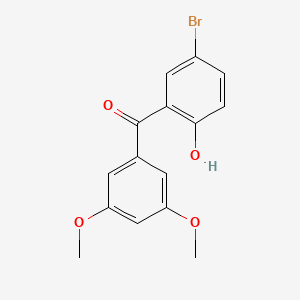
![3-[3-Chloro-4-(trifluoromethoxy)phenyl]propanoic acid](/img/structure/B2814727.png)
